molecular formula C11H12N2O2S B6147024 methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate CAS No. 950769-85-4

methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate

Cat. No.: B6147024
CAS No.: 950769-85-4
M. Wt: 236.3
InChI Key:
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Description

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a benzothiazole ring substituted with an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate typically involves the condensation of 2-aminobenzenethiol with an appropriate ester or acid chloride. One common method is the cyclization of 2-aminobenzenethiol with an ester or acid chloride under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of microwave irradiation and one-pot multicomponent reactions, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzothiazole derivatives, while reduction can lead to the formation of benzothiazoline derivatives .

Scientific Research Applications

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for drug development, particularly in the design of anti-tubercular and anti-inflammatory agents.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making them potential antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-amino-1,3-benzothiazol-6-yl)propanoate is unique due to the presence of the propanoate chain and the methyl ester group, which can influence its reactivity and biological activity. These structural features can enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

950769-85-4

Molecular Formula

C11H12N2O2S

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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